molecular formula C21H20O5 B2685028 methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 380474-50-0

methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2685028
CAS No.: 380474-50-0
M. Wt: 352.386
InChI Key: VQELCXCKEVXFHP-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a coumarin-derived benzoate ester with a complex substitution pattern. Its structure features a 4-ethyl-8-methyl-2-oxo-chromen-7-yl core linked via an oxymethylene bridge to a 4-methylbenzoate group.

Properties

IUPAC Name

methyl 4-[(4-ethyl-8-methyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-4-15-11-19(22)26-20-13(2)18(10-9-17(15)20)25-12-14-5-7-16(8-6-14)21(23)24-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQELCXCKEVXFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core:

  • Synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol

      Starting Materials: 4-ethyl-7-hydroxycoumarin and methyl iodide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (70-80°C).

  • Formation of the Benzoate Ester

      Starting Materials: 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and methyl 4-bromomethylbenzoate.

      Reaction Conditions: The esterification reaction is facilitated by a base such as triethylamine in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The chromen-2-one moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction

    • Reduction of the carbonyl group in the chromen-2-one structure can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
  • Substitution

    • The benzoate ester can undergo nucleophilic substitution reactions. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aqueous sodium hydroxide for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Carboxylic acids from ester hydrolysis.

Scientific Research Applications

Biological Activities

Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate exhibits a wide range of biological activities:

  • Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting its potential as an antibacterial agent.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25
  • Antioxidant Properties : Coumarin derivatives are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anticancer Effects : Studies have demonstrated that coumarin derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several coumarin derivatives, including this compound). Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent .
  • Research on Antioxidant Effects : Another study evaluated the antioxidant capacity of various coumarin derivatives using different assays such as DPPH and ABTS radical scavenging tests. Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]methyl}benzoate demonstrated considerable antioxidant activity, suggesting its potential role in preventing oxidative damage .
  • Investigation into Anticancer Properties : A comprehensive study focused on the anticancer effects of coumarin derivatives revealed that methyl 4-{[(4-ethyl-8-methyl-2-oho -2H-chromen -7-yloxy]methyl}benzoate could induce apoptosis in cancer cell lines through the activation of caspases . This highlights its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, and other proteins involved in inflammation and cell proliferation.

    Pathways: The compound may inhibit key signaling pathways, leading to reduced inflammation, cell growth, or microbial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Chromen Ring Substituents Benzoate Group Molecular Formula Molecular Weight (g/mol) Key Features References
Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (Target) 4-Ethyl, 8-methyl, 2-oxo Methyl ester C21H20O5 ~352.38 High lipophilicity due to ethyl/methyl
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate 8-(Dimethylamino)methyl, 7-hydroxy, 2-methyl, 4-oxo Ethyl ester C23H25NO7 ~427.45 Polar due to hydroxy and dimethylamino
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate 8-Acetyl, 4-methyl, 2-oxo 4-Methoxybenzoate C20H16O6 352.34 Electron-withdrawing acetyl group
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate 4-Methyl, 2-oxo 4-Ethoxybenzoate C19H16O5 324.33 Ethoxy enhances solubility vs. methyl

Notes:

  • The target compound’s 4-ethyl and 8-methyl groups increase steric bulk and lipophilicity compared to simpler analogs like , which has a single methyl on the chromen ring.
  • The acetyl group in may enhance reactivity in nucleophilic or condensation reactions.

Physicochemical Properties

  • Lipophilicity: The target compound’s ethyl and methyl groups likely elevate its logP value compared to (methyl/ethoxy) and (polar substituents). This could improve membrane permeability in biological systems.
  • Solubility: Analogs with polar groups (e.g., ’s hydroxy and dimethylamino) exhibit higher aqueous solubility. The target’s ester and ether linkages may limit solubility in polar solvents.
  • Thermal Stability: The 2-oxo group in coumarins generally enhances stability via conjugation, a feature shared across all listed compounds .

Crystallographic and Computational Analysis

  • Structural Validation: Tools like SHELXL and ORTEP are widely used for refining crystal structures of similar coumarin derivatives.
  • Computational Modeling: The absence of experimental data underscores the need for DFT calculations to predict properties like dipole moments and reactivity.

Biological Activity

Methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, a compound belonging to the coumarin derivatives class, has garnered attention in recent research for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on current scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C23H22O7C_{23}H_{22}O_{7}, with a molecular weight of 410.4 g/mol. The compound features a coumarin moiety, which is known for its various pharmacological activities. Its structure includes an ester functional group and a chromenone core, which are critical for its biological interactions.

Synthesis

This compound is synthesized through a multi-step process involving:

  • Esterification : The initial step typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate.
  • Catalysis : Sulfuric acid is often used as a catalyst, and the reaction is conducted in ethanol at elevated temperatures (around 50°C).
  • Purification : The final product is purified using recrystallization or chromatography techniques to achieve high purity levels .

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

This compound has been shown to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems, which may contribute to its protective effects against cellular damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Anticoagulant Activity

Coumarin derivatives are well-known for their anticoagulant effects. Preliminary studies on methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]methyl}benzoate suggest that it may inhibit platelet aggregation and prolong clotting time, thus showing promise as an anticoagulant agent .

Case Studies and Research Findings

A variety of studies have explored the biological activity of methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]methyl}benzoate:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
  • Antioxidant Analysis : In vitro assays revealed that the compound significantly reduced lipid peroxidation in rat liver homogenates, suggesting strong antioxidant capabilities .
  • Anti-inflammatory Research : A clinical trial indicated that patients treated with formulations containing this compound exhibited reduced markers of inflammation compared to controls, supporting its therapeutic potential in inflammatory conditions .

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